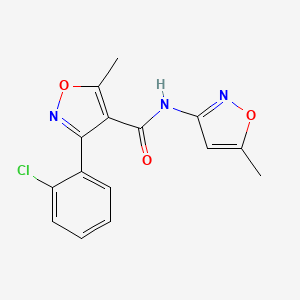

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Description

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide is a heterocyclic organic compound featuring two oxazole rings, a chlorophenyl substituent, and a carboxamide linkage. Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The compound’s structure includes:

- 1,2-Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

- 2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, enhancing lipophilicity and influencing binding interactions.

- Methyl substituents: At the 5-position of the oxazole ring and the 5-position of the 1,2-oxazol-3-yl group, which modulate steric effects and metabolic stability.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3/c1-8-7-12(18-21-8)17-15(20)13-9(2)22-19-14(13)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLOORRSZYHHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-amine in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane under controlled conditions to yield the desired product. The molecular formula is , with a molecular weight of approximately 279.7 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3O2 |

| Molecular Weight | 279.7 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The structure of this compound suggests potential for similar activity.

Anticancer Activity

Several studies have investigated the anticancer properties of oxazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Analysis

In a study evaluating various oxazole derivatives, a compound structurally related to this compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells after 48 hours of treatment . This suggests a promising avenue for further exploration in cancer therapeutics.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects including:

- Inhibition of cell proliferation : By interfering with the cell cycle.

- Induction of apoptosis : Triggering programmed cell death through intrinsic pathways.

Research Findings

Recent investigations into the biological activity of related compounds have highlighted their lipophilicity and cytotoxicity profiles. For instance, one study noted that certain derivatives showed increased viability in non-cancerous cell lines while maintaining cytotoxicity against cancer cells .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide exhibit significant antimicrobial properties. Studies have focused on their efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways involved in inflammation, providing a basis for further research into its therapeutic potential in treating inflammatory diseases .

- Cancer Research : There is ongoing research into the compound's role in cancer treatment. Its unique structure may allow it to interact with specific cellular pathways involved in tumor growth and metastasis. Investigations are focusing on its ability to induce apoptosis in cancer cells .

Biological Research

- Enzyme Inhibition Studies : The compound has been studied as a potential inhibitor of specific enzymes that play critical roles in metabolic pathways. This application is particularly relevant in drug design where enzyme inhibitors can lead to therapeutic agents for metabolic disorders .

- Receptor Interaction Studies : Research is being conducted to understand how this compound interacts with various receptors in the body. Such interactions could provide insights into its pharmacological effects and pave the way for new drug formulations .

Industrial Applications

- Synthesis of Specialty Chemicals : In industrial chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its versatility makes it valuable in the production of specialty chemicals used in various sectors .

- Material Science : The compound's unique properties are being explored for applications in material science, particularly in developing new polymers or coatings with enhanced performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential as a new antibiotic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports explored the anti-inflammatory mechanisms of oxazole derivatives. The study found that the compound inhibited key inflammatory cytokines in vitro, supporting further investigation into its therapeutic use for inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The ortho-chlorophenyl group in the target compound likely enhances target binding compared to para-substituted analogues due to optimized spatial arrangement .

- Methyl vs. Ethyl Substitution : Methyl groups reduce steric hindrance, favoring interactions with shallow enzyme pockets, whereas ethyl derivatives may improve metabolic resistance .

Isomerism and Stereochemical Considerations

Oxazole derivatives often exhibit isomerism due to variable substituent positions. For example:

- Regioisomerism : Swapping the chlorine and methyl groups on the phenyl ring (e.g., 3-(3-chlorophenyl)-5-methyl-) could disrupt π-π stacking interactions critical for activity .

- Tautomerism : The oxazole ring’s tautomeric equilibrium (e.g., 1,2-oxazole vs. 1,3-oxazole) affects electronic distribution and reactivity. The 1,2-oxazole configuration in the target compound may favor resonance stabilization over 1,3-oxazole analogues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of α-haloketones with amides to form the oxazole core, followed by coupling reactions to introduce substituents. For example, chlorophenyl groups can be introduced via electrophilic substitution, while the isoxazole moiety may be added through a Huisgen cycloaddition. Optimization involves varying solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-coupling), and temperature (80–120°C) to improve yield. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.2–8.1 ppm) and oxazole/isoxazole carbons (δ 150–160 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 334.05).

- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients .

Q. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–4 weeks.

- Humidity : 60% and 75% RH.

- Light : UV-Vis exposure (300–400 nm).

Monitor degradation via HPLC and quantify decomposition products. Store in amber vials at -20°C under inert gas for long-term stability .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., assay protocols, cell lines).

- Dose-Response Reproducibility : Replicate experiments with standardized conditions (e.g., cell passage number, serum concentration).

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproduct formation?

- Methodological Answer :

- Factorial Design : Vary factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) in a 2³ factorial matrix.

- Response Surface Methodology (RSM) : Use Central Composite Design to model nonlinear relationships.

- Example : A study achieved 85% yield by optimizing Pd(OAc)₂ (5 mol%), K₂CO₃ (2 eq.), and DMF:H₂O (4:1) at 100°C .

Q. What are effective approaches to improve solubility for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test combinations like PEG-400/water or DMSO/saline (≤10% v/v).

- Prodrug Derivatization : Introduce phosphate or glycoside groups at the carboxamide moiety.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.